![molecular formula C22H24N8O2 B2631436 1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034280-13-0](/img/structure/B2631436.png)
1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
The compound you mentioned contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their ability to form hydrogen bonds and their metabolic stability .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings and the carbonyl group. For example, the triazole ring might participate in reactions with electrophiles, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity and solubility in water .Scientific Research Applications
Anticancer Applications
This compound has been synthesized and evaluated for its anticancer properties . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Apoptosis Induction
Further investigation showed that certain compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Structural Optimization Platform
The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Coordination Polymers
The compound has been used in the synthesis of Co (ii) coordination polymers . These polymers have been characterized by elemental analysis, IR spectroscopy, single-crystal X-ray diffraction, thermogravimetric (TG) analysis and powder X-ray diffraction (PXRD) .
Magnetic Properties
The variable temperature magnetic susceptibilities of complexes synthesized from this compound have been discussed .
Dye Adsorption
One of the complexes synthesized from this compound can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .
Photocatalytic Properties
The complexes synthesized from this compound all exhibit excellent photocatalytic capability in degradation of MB/MV .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2/c1-16(31)17-2-4-19(5-3-17)27-6-8-28(9-7-27)22(32)18-11-29(12-18)20-10-21(25-14-24-20)30-15-23-13-26-30/h2-5,10,13-15,18H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBJMEVJUBHIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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